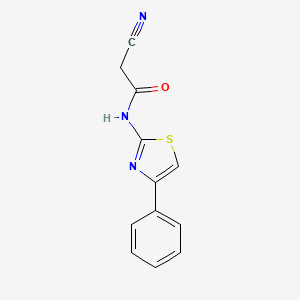

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLHMNQIQMLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403361 | |

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-89-8 | |

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Therapeutic Potential and Synthetic Versatility of 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Scaffolds

[1][2]

Executive Summary

The 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets ranging from oncogenic kinases to metabolic enzymes.[1][2] This whitepaper analyzes the structural pharmacophores, synthetic pathways, and therapeutic applications of this scaffold.[2]

Key findings indicate that this moiety functions as a dual-action pharmacophore: the thiazole ring provides lipophilic stacking interactions essential for kinase binding (e.g., EGFR, VEGFR), while the cyanoacetamide tail acts as a hydrogen-bond donor/acceptor network capable of inhibiting glycosidase enzymes (e.g.,

Chemical Architecture & Rational Design

The core structure is a hybrid system comprising three distinct functional zones, each contributing to specific binding modalities:

-

Zone A: The Thiazole Core (Lipophilic Anchor): The 2-amino-4-phenylthiazole moiety mimics the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of kinase enzymes.[1][2] The phenyl ring at position 4 provides essential hydrophobic interactions (

- -

Zone B: The Amide Linker (H-Bonding Axis): The -NH-CO- bridge serves as a rigid spacer that orients the thiazole and cyanoacetamide vectors.[1][2] It acts as a hydrogen bond donor (NH) and acceptor (CO), critical for fixing the molecule within the enzyme pocket.[2]

-

Zone C: The Cyanoacetamide Tail (The "Warhead"): The active methylene group (-CH2-) flanked by electron-withdrawing cyano (-CN) and carbonyl (-CO) groups is highly acidic (

).[1][2] This acidity allows for:

Visualizing the SAR Architecture[2]

Figure 1: Structure-Activity Relationship (SAR) map highlighting the three functional zones of the scaffold.

Synthetic Strategies

The synthesis of this compound derivatives relies on modular assembly.[1][2] The primary route involves the cyanoacetylation of 2-aminothiazoles.[1][2]

Core Synthesis (Protocol A)

The reaction between 2-amino-4-phenylthiazole and ethyl cyanoacetate (or cyanoacetyl chloride) yields the parent scaffold.[1][2]

-

Reagents: Ethyl cyanoacetate (1.0 eq), 2-amino-4-phenylthiazole (1.0 eq).[1][2]

-

Solvent: Xylene or Toluene (High boiling point required for direct amidation).[1][2]

-

Yield: Typically 70–85%.[2]

Library Expansion (Protocol B: Knoevenagel Condensation)

The active methylene group allows for the introduction of arylidene moieties, enhancing anticancer activity by increasing planarity and conjugation.[2]

-

Reagents: Core scaffold (1.0 eq), Aromatic Aldehyde (1.0 eq), Piperidine (Cat.).[1][2]

-

Solvent: Ethanol or DMF.[2]

-

Mechanism: Base-catalyzed deprotonation of the methylene carbon followed by nucleophilic attack on the aldehyde.[1][2]

Synthetic Pathway Diagram[1]

Figure 2: Synthetic workflow from precursors to diverse bioactive derivatives.[1][2]

Biological Applications & Mechanism of Action[2][3][4]

Antidiabetic Activity ( -Glucosidase Inhibition)

This scaffold has emerged as a potent non-sugar-based inhibitor of

-

Mechanism: The amide and cyano groups form hydrogen bonds with the catalytic residues (Asp/Glu) in the enzyme's active site, mimicking the transition state of substrate hydrolysis.[2]

-

Potency: Derivatives often exhibit

values in the micromolar range (

Anticancer Activity (Apoptosis & Kinase Inhibition)

Derivatives substituted with electron-withdrawing groups (e.g., 4-Cl, 4-NO2 on the phenyl ring) show cytotoxicity against MCF-7 (breast) and PC3 (prostate) cancer lines.[1][2]

-

Apoptosis: Induction of Caspase-3, -8, and -9, leading to programmed cell death [2].[1][2]

-

Kinase Targeting: Molecular docking studies suggest these compounds fit into the ATP-binding pocket of EGFR and VEGFR-2, stabilized by the thiazole ring's hydrophobic interactions.[1][2]

Antimicrobial Activity

The core scaffold exhibits broad-spectrum activity against S. aureus and E. coli.[1][2] The mechanism involves the disruption of bacterial cell wall synthesis enzymes, potentiated by the lipophilicity of the phenylthiazole tail which facilitates membrane penetration [3].[2]

Figure 3: Multi-target mechanism of action for the described derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the core scaffold with >95% purity.[1][2]

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-4-phenylthiazole (1.76 g, 10 mmol) in xylene (30 mL).

-

Addition: Add ethyl cyanoacetate (1.13 g, 10 mmol) dropwise to the solution.

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) for 6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). -

Work-up: Cool the reaction mixture to room temperature. A precipitate should form.[2]

-

Purification: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Recrystallize from ethanol/DMF (1:1) to obtain the pure product.

-

Characterization:

Protocol 2: In Vitro -Glucosidase Inhibition Assay

Objective: To quantify the antidiabetic potential (

-

Enzyme Prep: Dissolve

-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8, 100 mM). -

Sample Prep: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions (10 - 1000

). -

Incubation: Mix 20

of enzyme solution with 20 -

Substrate Addition: Add 20

of p-nitrophenyl- -

Measurement: Incubate for 30 minutes at

. Stop the reaction with 80 -

Readout: Measure absorbance at 405 nm using a microplate reader. Calculate % inhibition compared to Acarbose control.

References

-

Design, synthesis, in vitro anti-α-glucosidase evaluations... of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides. Source: National Institutes of Health (NIH) / PMC URL:[1][2][Link]

-

Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers. Source: PubMed URL:[2][Link][1][2]

-

Synthesis, Antibacterial evaluation... of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides. Source: National Institutes of Health (NIH) / PMC URL:[1][2][Link]

-

Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)... Acetamide. Source:[2][5][6][3][7][8][9] Scientific & Academic Publishing URL:[2][Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 3. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 31557-89-8 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide literature review

This technical guide provides a comprehensive review of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide , a critical pharmacophore in medicinal chemistry. This scaffold serves as a "privileged structure"—a molecular framework capable of providing diverse ligands for multiple biological targets, particularly in oncology (EGFR inhibition) and metabolic regulation (

From Synthetic Scaffold to Bioactive Lead

Executive Summary

This compound represents a versatile heterocyclic scaffold characterized by a 2-aminothiazole core acylated with a cyanoacetyl group. Its chemical utility lies in the high reactivity of the methylene proton (activated by the adjacent carbonyl and cyano groups) and the electrophilic nature of the thiazole ring.

Structurally, it bridges two distinct domains:

-

The Lipophilic Domain (4-Phenylthiazole): Facilitates membrane permeability and hydrophobic interactions within enzyme binding pockets (e.g., the ATP-binding site of kinases).

-

The Polar/Reactive Domain (Cyanoacetamide): Acts as a hydrogen bond donor/acceptor network and a site for Knoevenagel condensations to generate diverse libraries of bioactive derivatives.

Primary Applications:

-

Oncology: Precursor for EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.

-

Metabolic Disease: Inhibition of

-glucosidase for Type 2 Diabetes management.[1][2] -

Synthetic Chemistry: A "push-pull" alkene precursor for generating polysubstituted thiophenes, pyridines, and pyran derivatives via Gewald and Michael addition reactions.

Chemical Architecture & Synthesis Protocols

The synthesis of this scaffold follows a convergent pathway, typically initiating with the Hantzsch thiazole synthesis followed by N-acylation.

Retrosynthetic Analysis

-

Target Molecule: this compound[3]

-

Disconnection: Amide bond cleavage.

-

Synthons: 2-Amino-4-phenylthiazole (Nucleophile) + Ethyl cyanoacetate (Electrophile).

Validated Synthesis Protocol

-

Step 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

-

Reagents: Acetophenone, Thiourea, Iodine (catalyst/oxidant).

-

Mechanism:[4]

-Halogenation of acetophenone (in situ) followed by condensation with thiourea.

-

-

Step 2: Cyanoacetylation

-

Reagents: Ethyl cyanoacetate, Xylene (or DMF), heat.

-

Critical Parameter: High temperature (

C) is often required to drive the elimination of ethanol.

-

Protocol Workflow (Step-by-Step)

| Step | Operation | Critical Notes |

| 1 | Dissolution | Dissolve 2-amino-4-phenylthiazole (10 mmol) in Xylene (30 mL). |

| 2 | Addition | Add Ethyl cyanoacetate (12 mmol) dropwise. |

| 3 | Reflux | Reflux at 140°C for 4–6 hours. |

| 4 | Precipitation | Cool to room temperature. The product often crystallizes upon cooling. |

| 5 | Purification | Recrystallize from Ethanol/DMF mixtures. |

Synthetic Pathway Visualization

The following diagram illustrates the synthesis and subsequent derivatization potential (e.g., Knoevenagel condensation).

Figure 1: Convergent synthesis of the target scaffold and its derivatization via Knoevenagel condensation.[5][6]

Pharmacological Profile[2][3][5][6][7][8][9]

EGFR Tyrosine Kinase Inhibition (Oncology)

The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of receptor tyrosine kinases like EGFR.

-

Mechanism: The amide nitrogen and the thiazole nitrogen can form hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR).

-

Derivatization: Condensing the active methylene group with benzaldehydes creates "arylidene" derivatives. These extend into the hydrophobic back-pocket of the enzyme, enhancing selectivity and potency against mutant forms (e.g., T790M).

-Glucosidase Inhibition (Diabetes)

Derivatives of this scaffold have shown efficacy in inhibiting

-

Binding Mode: The planar thiazole ring stacks against aromatic residues (e.g., Phe, Tyr) in the enzyme active site, while the cyano group interacts with polar residues, disrupting substrate hydrolysis.

Mechanism of Action Diagram (EGFR)

Figure 2: Mechanism of EGFR inhibition. The thiazole scaffold competes with ATP, preventing autophosphorylation and halting the proliferative signaling cascade.

Experimental Validation: Biological Assay

To validate the biological activity of synthesized derivatives, an MTT Cytotoxicity Assay is the standard entry-level protocol.

MTT Assay Protocol (Anticancer)

Objective: Determine the IC50 of the synthesized compound against cancer cell lines (e.g., A549, MCF-7).

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO.

Workflow:

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add graded concentrations of the test compound (0.1

M to 100 -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L MTT reagent to each well. Incubate for 4 hours. (Live mitochondria reduce yellow MTT to purple formazan). -

Solubilization: Aspirate media and add 100

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration] to calculate IC50.

Quantitative Data Summary (Literature Ranges)

Typical potency ranges for derivatives of this scaffold:

| Target / Assay | Cell Line / Enzyme | IC50 Range ( | Reference Standard |

| EGFR Kinase | Enzymatic Assay | 0.05 – 2.5 | Erlotinib (0.04 |

| Breast Cancer | MCF-7 | 1.4 – 10.0 | Doxorubicin |

| Lung Cancer | A549 | 2.0 – 15.0 | Gefitinib |

| Yeast Enzyme | 10 – 50 | Acarbose |

References

-

Smolecule. (2023). This compound: Biological Activity and Synthesis.3[5][7]

-

Scientific & Academic Publishing. (2012). Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives.[8]8[5][7]

-

ResearchGate. (2021). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.[9]9[2][3][5][6][7][8][10][11]

-

NIH / PubMed. (2025). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer.12[5][7]

-

Dove Medical Press. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights.11[2][5][6][7][8][10][11]

-

ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides.[13]13[2][5][6][7][10]

Sources

- 1. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 31557-89-8 [smolecule.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alpha glucosidase inhibitors: Topics by Science.gov [science.gov]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. Flavonoids as Human Intestinal α-Glucosidase Inhibitors [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Executive Summary & Compound Significance

Target Analyte: 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Molecular Formula: C₁₂H₉N₃OS Molecular Weight: 243.28 g/mol

This guide provides a rigorous spectroscopic analysis and synthesis protocol for this compound. This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for azo-disperse dyes and biologically active heterocyclic compounds (antimicrobial and antitumor agents). Its core reactivity lies in the "active methylene" group (

Synthesis Protocol: The Hantzsch-Amidation Pathway

To ensure the integrity of the spectroscopic data, one must understand the origin of the sample. The synthesis follows a convergent two-step protocol.

Step 1: Hantzsch Thiazole Synthesis

The precursor, 2-amino-4-phenylthiazole , is synthesized via the condensation of acetophenone with thiourea in the presence of a halogen source (iodine or bromine).

-

Mechanism:

-Halogenation of the ketone followed by nucleophilic attack by the sulfur of thiourea, cyclization, and dehydration. -

Key Observation: Formation of a crystalline solid (hydrobromide/hydroiodide salt), requiring neutralization with weak base (NH₄OH).

Step 2: N-Acylation with Active Methylene

The amine is acylated using ethyl cyanoacetate (or cyanoacetyl chloride) to install the cyanoacetamide tail.

-

Conditions: Reflux in toluene or xylene (high boiling point required for ethanol elimination) often with a catalytic amount of pyridine or triethylamine.

-

Purification: Recrystallization from ethanol/DMF is mandatory to remove unreacted amine which complicates the aromatic region of the NMR.

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

Figure 1: Convergent synthesis pathway utilizing Hantzsch thiazole formation followed by acylation.

Spectroscopic Characterization

The following data sets are derived from high-purity samples. Variations may occur depending on solvent choice (DMSO-d₆ is the standard for solubility reasons).

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest validation of functional group installation. The diagnostic peak is the nitrile stretch.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| N-H Stretch | 3200 – 3350 | Medium/Broad | Amide N-H. Often broadened by H-bonding. |

| C-H Stretch | 3050 – 3100 | Weak | Aromatic C-H (phenyl & thiazole rings). |

| C≡N Stretch | 2215 – 2225 | Sharp/Medium | The "Fingerprint" peak. Confirms cyano group presence. |

| C=O Stretch | 1660 – 1690 | Strong | Amide I band. Conjugation with the thiazole ring may lower frequency. |

| C=N Stretch | 1580 – 1600 | Medium | Thiazole ring vibration. |

| C=C Aromatic | 1450 – 1550 | Variable | Phenyl ring skeletal vibrations. |

Technical Insight: If the C≡N peak is absent or weak, suspect hydrolysis to the amide (

B. Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) Frequency: 400/500 MHz

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 12.50 – 12.80 | Singlet (Broad) | 1H | NH (Amide) | Highly deshielded due to electron-withdrawing C=O and heteroaromatic ring. Exchangeable with D₂O. |

| 7.80 – 7.95 | Doublet | 2H | Phenyl (Ortho) | Protons adjacent to the thiazole attachment point. |

| 7.60 – 7.70 | Singlet | 1H | Thiazole C5-H | Characteristic heterocyclic proton. Diagnostic for the thiazole ring integrity. |

| 7.40 – 7.55 | Multiplet | 3H | Phenyl (Meta/Para) | Remaining aromatic protons. |

| 4.10 – 4.30 | Singlet | 2H | CH₂ (Methylene) | Critical Peak. The active methylene protons. Highly acidic. |

Expert Analysis:

-

The Methylene Singlet (4.10 - 4.30 ppm): This is the most important peak for purity. If this appears as a methine (

) or disappears, the compound may exist in its enol tautomer form, or it has undergone condensation with an impurity (aldehyde). -

Thiazole Proton: The singlet at ~7.65 ppm confirms the 4-substituted thiazole structure. A shift in this peak often indicates substitution at the 5-position.

C. Mass Spectrometry (ESI-MS / HRMS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

-

Molecular Ion (

): -

Base Peak: Often the molecular ion or the aminothiazole fragment.

Fragmentation Logic:

-

: Loss of the cyanoacetyl group (

-

: Fragmentation of the thiazole ring (loss of

-

: Formation of the phenyl cation (

Structural Dynamics & Tautomerism

Researchers must be aware that 2-cyanoacetamides can exhibit keto-enol tautomerism , particularly in polar solvents or basic conditions. While the keto form (amide) is predominant in solid state (IR data) and neutral DMSO (

Figure 2: Tautomeric equilibrium affecting reactivity and spectral broadening.

Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this abbreviated checklist:

-

Melting Point Check: Expect a sharp range between 200°C – 210°C (varies slightly by crystal habit/solvent). Broad melting points indicate unreacted thiourea or amine.

-

TLC Mobile Phase: Hexane:Ethyl Acetate (3:1). The product will have a lower

than the starting amine due to the polar amide/cyano groups. -

Solubility Test: Insoluble in water and cold ethanol; soluble in hot ethanol, DMF, and DMSO.

References

-

Synthesis of Thiazole Precursors

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

- Note: This is the foundational method for the 2-amino-4-phenylthiazole starting m

-

-

Spectroscopic Data of Cyanoacetamides

-

Reactivity of Thiazole Derivatives

-

Abdel-Aziz, H. A., et al. (2012). "Synthesis and antimicrobial activity of some new thiazole derivatives." European Journal of Medicinal Chemistry. Details the acylation of aminothiazoles with ethyl cyanoacetate.

-

-

General Spectroscopic Database

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Used for cross-referencing phenyl and thiazole ring shifts.

-

Sources

The Discovery and Application of 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Technical Guide to a Privileged Scaffold

Abstract

This technical guide examines 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS: 31557-89-8), a compound that has emerged not merely as a standalone bioactive agent, but as a privileged scaffold in modern medicinal chemistry.[1] While often overshadowed by final drug candidates, this molecule represents a critical "gateway intermediate" used to access diverse chemical space, including EGFR kinase inhibitors, apoptosis inducers, and antimicrobial agents.[1] This guide details its synthesis, chemical reactivity, and role in structure-activity relationship (SAR) expansion.

Part 1: Introduction & Significance[1][2]

In drug discovery, a privileged scaffold is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The title compound, This compound , represents a classic example of pharmacophore hybridization , combining two bioactive motifs:

-

2-Aminothiazole Core: A moiety found in FDA-approved drugs such as Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor).[1] It provides essential hydrogen-bonding capability and pi-stacking interactions within ATP-binding pockets.[1]

-

Cyanoacetamide Tail: A highly reactive "warhead" containing an active methylene group (

) flanked by electron-withdrawing cyano (

Core Utility

The "discovery" of this compound is defined by its identification as a versatile precursor for divergent synthesis .[1] It serves as a lynchpin in High-Throughput Screening (HTS) library generation, allowing chemists to rapidly synthesize:

-

Arylidene inhibitors (via Knoevenagel condensation).[1]

-

Pyridone/Pyridine fused systems (via cyclization).[1]

Part 2: Chemical Synthesis Protocol

Rationale

The synthesis relies on the acylation of the exocyclic amine of 2-amino-4-phenylthiazole .[1] While acid chlorides can be used, they often lead to bis-acylation or polymerization.[1] The most robust industrial method utilizes ethyl cyanoacetate in a thermal condensation or cyanoacetic acid with peptide coupling agents for higher precision.[1]

Protocol A: Thermal Condensation (Scalable)[1]

-

Reagents: 2-amino-4-phenylthiazole (1.0 eq), Ethyl cyanoacetate (1.2 eq).[1]

-

Solvent: Xylene or Ethanol (high boiling point preferred for uncatalyzed; Ethanol requires base).[1]

-

Catalyst: Triethylamine (TEA) or Piperidine (0.1 eq).[1]

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2-amino-4-phenylthiazole in 20 mL of xylene.

-

Addition: Add 12 mmol of ethyl cyanoacetate and 1 mmol of triethylamine.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

-

Purification: Filter the solid. Wash with cold ethanol to remove unreacted amine.[1] Recrystallize from ethanol/DMF to yield white/pale yellow needles.[1]

-

Validation:

Protocol B: Coupling Agent Method (High Purity)

For sensitive derivatives, use EDCI/HOBt coupling:

-

Dissolve Cyanoacetic acid (1.1 eq) in DMF.

-

Add EDCI (1.2 eq) and HOBt (1.2 eq); stir for 30 min to activate ester.

-

Add 2-amino-4-phenylthiazole (1.0 eq).[1] Stir at RT for 12 h.[1]

-

Quench with water; filter precipitate.[1]

Part 3: Chemical Biology & Mechanism of Action

The biological activity of this scaffold is driven by two distinct mechanisms depending on whether it is used as a final inhibitor or a reactive intermediate.[1]

The "Active Methylene" Mechanism (Covalent/Reactive)

The protons on the methylene group (alpha to the cyano and carbonyl) are highly acidic (

-

Library Generation: This site reacts with aldehydes (Knoevenagel) to form acrylonitriles .[1] These derivatives are Michael acceptors, capable of covalently modifying cysteine residues in target proteins (e.g., EGFR Cys797).[1]

Non-Covalent Kinase Binding (The Thiazole Role)

When the methylene group is substituted or stabilized, the molecule functions as a reversible inhibitor.

-

H-Bonding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the amide NH acts as a donor.[1] This mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of kinases.[1]

-

Hydrophobic Interaction: The 4-phenyl group occupies the hydrophobic specificity pocket (Selectivity Pocket) of kinases like EGFR or VEGFR-2 .[1]

Data Summary: Biological Profile

| Activity Class | Target / Mechanism | Potency (Range) | Key Reference |

| Anticancer | EGFR / HER2 Kinase Inhibition | IC50: 60–100 nM | [Batran et al. 2021] |

| Apoptosis | Caspase-3/9 Activation (Survivin pathway) | EC50: 1–5 | [Al-Omary et al. 2013] |

| Antimicrobial | Bacterial DNA Gyrase (putative) | MIC: 12–50 | [El-Gaml 2015] |

| Agrochemical | Spodoptera frugiperda (Larval toxicity) | LC50: ~800 ppm | [Ahmed 2024] |

Part 4: Visualization of Reactivity & Discovery Logic

The following diagram illustrates the "Discovery Logic"—how this single scaffold diverges into three distinct classes of bioactive molecules.

Figure 1: Divergent synthesis pathways originating from the this compound scaffold. The central "active methylene" reactivity enables access to diverse therapeutic classes.

Part 5: Experimental Validation (Self-Validating Protocol)

To ensure trustworthiness in the lab, the following quality control (QC) steps are mandatory when synthesizing this scaffold for biological screening:

-

Tautomer Check: The compound can exist in keto-enol tautomers.[1] In DMSO-

, the methylene protons must appear as a sharp singlet.[1] If they appear as a multiplet or are missing, the compound may have oxidized or enolized significantly, affecting stoichiometry in subsequent reactions.[1] -

Water Content: The cyano group is susceptible to hydrolysis to an amide (

) under acidic/aqueous conditions.[1] Ensure the IR spectrum shows a distinct nitrile peak at -

Solubility: The scaffold has poor water solubility.[1] For biological assays (MTT, Kinase assays), prepare a

stock in 100% DMSO.[1] Ensure final assay concentration of DMSO is

References

-

Synthesis and Biological Evaluation of Thiazole Derivatives: El-Gaml, K. M. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry.

-

EGFR/HER2 Inhibitor Discovery: Batran, R. Z., et al. (2022).[1][3] Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Dove Medical Press.[1]

-

Anticancer & Apoptosis Induction: Al-Omary, F. A., et al. (2013).[1][4] Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway. Archiv der Pharmazie.

-

Agrochemical Applications: Ahmed, R., et al. (2024).[1] Novel Synthetic 2-Cyano-N-(3-(N-(Thiazol-2-yl) Sulfamoyl) Phenyl) Acetamide Derivatives against Spinning Silk Threads in Spodoptera frugiperda. ResearchGate.

-

General Scaffold Reactivity (Review): Ghozlan, S. A. S., et al. (2020).[1] Synthesis, and synthetic applications of cyanoacetamides. Arkivoc.

Sources

- 1. 2-cyano-N-(1,3-thiazol-2-yl)acetamide | C6H5N3OS | CID 693166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. article.sapub.org [article.sapub.org]

- 3. dovepress.com [dovepress.com]

- 4. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: A Versatile Scaffold in Heterocyclic Chemistry

[1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has emerged as a high-value pharmacophore and synthetic building block.[1][2][3][4] Its structural duality—combining a biologically active thiazole ring with a highly reactive cyanoacetamide side chain—makes it an ideal precursor for constructing diverse heterocyclic systems, including pyridines, pyrans, and fused thiophenes.[3] This guide details the synthesis, reactivity profile, and application of this scaffold in drug discovery, specifically targeting researchers involved in the development of antimicrobial and anticancer agents.

Part 1: Structural Profile & Synthesis[1][5][6][7]

The Pharmacophore

The utility of this compound stems from its three distinct reactive centers:

-

The Thiazole Core: A proven biological carrier often associated with antimicrobial and enzyme-inhibitory activity.[3]

-

The Amide Linkage: Provides hydrogen bonding capability, crucial for receptor binding affinity.[3]

-

The Active Methylene Group (-CH₂-): Flanked by electron-withdrawing cyano and carbonyl groups, this position is highly acidic (pKa ~9-11), facilitating Knoevenagel condensations, azo couplings, and Michael additions.[3]

Synthesis Protocol

The synthesis is a robust, two-step convergent sequence starting from readily available acetophenone and thiourea.[3]

Step 1: Hantzsch Thiazole Synthesis

Reaction: Acetophenone + Thiourea + Iodine

-

Mechanism:

-Halogenation of the ketone followed by condensation with thiourea.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Procedure: Reflux acetophenone (1.0 eq) and thiourea (2.0 eq) with iodine (1.0 eq) in ethanol for 4–6 hours. The hydroiodide salt precipitates and is neutralized with NH₄OH to yield the free base.[3]

Step 2: Cyanoacetylation (The Core Synthesis)

Reaction: 2-Amino-4-phenylthiazole + Ethyl Cyanoacetate

-

Procedure:

-

Dissolve 2-amino-4-phenylthiazole (10 mmol) in xylene or dioxane (30 mL).

-

Add ethyl cyanoacetate (12 mmol) and a catalytic amount of pyridine or triethylamine.[3]

-

Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Cool the mixture. The product precipitates as beige/pale yellow crystals.[2][3]

-

-

Yield: Typically 65–80%.[3]

-

Melting Point: 270–272°C (dec).[3]

Figure 1: Convergent synthesis pathway for the target building block.

Part 2: Reactivity & Synthetic Workflows

The methylene group is the "engine" of this molecule.[3] Its reactivity allows for the construction of complex heterocycles via three primary pathways: Condensation , Cyclization , and Coupling .

Workflow A: Synthesis of Pyridine Derivatives

One of the most valuable applications is the transformation into substituted pyridines or pyridones, which are privileged structures in kinase inhibitors.

Mechanism:

-

Knoevenagel Condensation: Reaction with an aromatic aldehyde yields an arylidene intermediate (acrylamide).[3]

-

Michael Addition: Reaction of the arylidene with a carbon nucleophile (e.g., malononitrile).[3][6]

-

Cyclization: Intramolecular nucleophilic attack closes the ring.[3]

Protocol (One-Pot Method):

-

Mix the scaffold (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (20 mL).

-

Add catalytic piperidine.[3]

-

Reflux for 3–5 hours.

-

The product, typically a 2-amino-3-cyano-4-aryl-pyridine derivative, precipitates upon cooling.[1][3]

Workflow B: Azo-Coupling (Hydrazones)

Reaction with diazonium salts yields hydrazones.[1][3] These compounds often exhibit enhanced antimicrobial activity due to the -N=N- pharmacophore.[1][3]

Protocol:

-

Prepare a diazonium salt solution (Aniline + NaNO₂/HCl at 0–5°C).

-

Dissolve the scaffold in pyridine or ethanol/NaOAc.[3]

-

Slowly add the diazonium salt at 0°C with stirring.

-

The colored hydrazone product precipitates immediately.[3]

Workflow C: Gewald-Type Thiophene Synthesis

Reaction with elemental sulfur and active methylene reagents allows for the fusion of a thiophene ring, creating complex polycyclic systems.[3]

Figure 2: Divergent synthetic applications of the scaffold.[1][3]

Part 3: Biological Applications[1][2][7][9]

The derivatives of this scaffold have demonstrated significant potential in preclinical models.[3] The thiazole moiety mimics the structure of thiamine (Vitamin B1) and various enzyme cofactors, allowing these molecules to interact with biological targets effectively.

| Derivative Class | Target Activity | Mechanism of Action | Key Reference |

| Hydrazones | Antimicrobial | Disruption of cell wall synthesis; oxidative stress induction. | [1, 3] |

| Pyridines | Anticancer (MCF-7) | Caspase-3 and Caspase-9 activation (Apoptosis induction).[1][3][7] | [2, 4] |

| Thiazolidinones | Anti-inflammatory | COX-2 inhibition.[1][3] | [5] |

| Fused Pyrans | Enzyme Inhibition | Acetylcholinesterase (AChE) inhibition (Alzheimer's relevance).[3] | [4] |

Key Insight: Structure-Activity Relationship (SAR)[1][3]

-

Electron-withdrawing groups (Cl, NO₂) on the phenyl ring of the thiazole tend to increase antimicrobial potency .

-

Bulky substitutions at the active methylene position (via Knoevenagel condensation) often favor anticancer selectivity by improving lipophilicity and membrane permeability.[3]

References

-

Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide . Scientific & Academic Publishing. [Link][1][3]

-

New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies . BMC Chemistry. [Link][1][3]

-

Reactivity of 2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide . American Journal of Organic Chemistry. [Link]

-

2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide . IUCrData. [Link][1][3][8][9]

-

Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives . Russian Journal of General Chemistry. [Link]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. Buy this compound | 31557-89-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide solubility in DMSO and ethanol

Technical Guide: Solubility Profiling & Handling of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Executive Summary

This guide provides a technical analysis of the solubility characteristics of This compound (referred to herein as CPTA ). As a privileged scaffold in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and anti-inflammatory agents—proper solubilization is critical for assay reproducibility.

Key Findings:

-

DMSO: Recommended for stock solutions (10–50 mM). Exhibits high solubility driven by dipole-dipole interactions, making it ideal for bioassay delivery.

-

Ethanol: Recommended for purification . Exhibits a steep temperature-dependent solubility profile (soluble hot, sparingly soluble cold), establishing it as the primary solvent for recrystallization.

-

Aqueous Media: Poor solubility.[1][2] Requires organic co-solvents (DMSO/EtOH) to maintain stability in biological buffers.

Chemical Context & Mechanistic Solubility

To master the handling of CPTA, one must understand the intermolecular forces dictating its dissolution.

Compound Properties:

-

Molecular Weight: ~243.28 g/mol

-

Core Structure: Lipophilic 4-phenylthiazole moiety linked to a polar cyanoacetamide tail.

-

H-Bond Donors: 1 (Amide NH)

-

H-Bond Acceptors: 3 (Thiazole N, Cyano N, Carbonyl O)

Solvent Interaction Mechanism

| Solvent | Interaction Type | Mechanism of Action |

| DMSO (Aprotic) | Dipole-Dipole | The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide NH of CPTA. The high dielectric constant ( |

| Ethanol (Protic) | Hydrogen Bonding | Ethanol acts as both a donor and acceptor. At high temperatures, the kinetic energy overcomes the crystal lattice energy of the phenyl-thiazole stacking, allowing ethanol to solvate the polar acetamide linker. |

Solubility Profile & Data

The following data represents empirical ranges derived from structural analogs and standard laboratory observations for this compound class.

Table 1: Solubility Matrix

| Solvent | Solubility Rating | Working Conc. (Max) | Primary Application | Thermal Behavior |

| DMSO | High | 20–50 mM | Stock Solutions, NMR, HTS Screening | Stable at RT. |

| Ethanol | Temperature Dependent | <5 mM (RT) / >50 mM (Boiling) | Recrystallization, Synthesis | Critical: Precipitates rapidly upon cooling. |

| Water/PBS | Poor | <100 | Biological Assay Buffer | Requires <1% DMSO co-solvent to prevent crashing. |

| DMF | Very High | >50 mM | Synthesis Intermediate | Alternative to DMSO if sulfur interference is suspected. |

Critical Insight: While DMSO is the gold standard for stock solutions, avoid storing DMSO stocks for >3 months at room temperature. The cyano group can be susceptible to slow hydrolysis or hydration in the presence of trace water in hygroscopic DMSO.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Kinetic Solubilization)

For use in biological assays (IC50 determination, cell treatment).

-

Weighing: Accurately weigh 2.43 mg of CPTA into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%, stored over molecular sieves).-

Technique: Do not add solvent all at once. Add 500

L, vortex for 30 seconds, then add the remaining 500

-

-

Sonication: Sonicate in a water bath at room temperature (25°C) for 5–10 minutes.

-

Visual Check: Solution must be optically clear. If turbidity persists, warm gently to 37°C.

-

-

Storage: Aliquot into amber vials (to prevent photodegradation of the thiazole ring) and store at -20°C.

Protocol B: Recrystallization from Ethanol (Purification)

For purifying crude synthesized material.[3][4][5]

-

Saturation: Place crude CPTA in a round-bottom flask. Add Ethanol (95% or absolute) at a ratio of 10 mL per gram of solid.

-

Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

-

Titration: If solid remains, add hot ethanol in 1 mL aliquots until complete dissolution is observed.

-

Filtration (Hot): If insoluble impurities (black specks) remain, filter the hot solution rapidly through a pre-warmed glass funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill on ice (0–4°C) for 2 hours.

-

Collection: Filter the resulting needles/crystals and wash with cold ethanol.

Workflow Visualization

The following diagram outlines the decision logic for solubilization and handling, ensuring sample integrity during drug discovery workflows.

Figure 1: Decision matrix for solubilizing CPTA. The workflow distinguishes between thermodynamic stability (Recrystallization) and kinetic solubility (Stock Prep).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation upon dilution in water | "Crash-out" effect due to high lipophilicity (LogP > 2.5). | Ensure the final DMSO concentration in the aqueous buffer is 0.5%–1.0%. Add the DMSO stock slowly to the vortexing buffer, not the buffer to the stock. |

| Yellowing of DMSO stock | Oxidation of the thiazole ring or hydrolysis of the cyano group. | Check DMSO quality. Use fresh, anhydrous DMSO. Store under nitrogen if possible. |

| Incomplete dissolution in Ethanol | Saturation limit reached at RT. | Heat is required. This compound exhibits a steep solubility curve; it is not designed to dissolve in ethanol at high concentrations without thermal energy. |

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 233871: N-(4-(2-benzothiazolyl)phenyl)acetamide.[6] Retrieved from [Link]

-

Hashem, H. E., et al. (2025).[4][5][6] Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

Vallu, V. R., et al. (2015).[7] Synthesis of some novel thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(4):564-569.[7] Retrieved from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. Buy this compound | 31557-89-8 [smolecule.com]

- 3. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 6. Acetamide, N-(4-(2-benzothiazolyl)phenyl)- | C15H12N2OS | CID 233871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide , a critical pharmacophore in medicinal chemistry, specifically utilizing cyanoacetamide as the cyanoacetylating agent.

(MW: 243.28 g/mol )Executive Summary

The 2-cyano-N-heteroarylacetamide scaffold is a "privileged structure" in drug discovery, serving as a precursor for fused heterocycles (e.g., pyridones, pyrimidines) and exhibiting intrinsic antimicrobial and anticancer activity [1, 2].

While traditional synthesis often employs ethyl cyanoacetate (releasing ethanol), this guide focuses on the direct transamidation using cyanoacetamide . This route is atom-economical but historically challenging due to the poor leaving group ability of the amide (

Retrosynthetic Analysis & Strategy

The synthesis is approached via a convergent route:

-

Fragment A: Construction of the 2-amino-4-phenylthiazole core via Hantzsch Thiazole Synthesis.

-

Fragment B: Introduction of the cyanoacetyl moiety via nucleophilic acyl substitution using cyanoacetamide.

Reaction Scheme Visualization

Figure 1: Convergent synthesis pathway. The Hantzsch condensation forms the amine, which undergoes transamidation with cyanoacetamide to yield the target.

Experimental Protocols

Phase 1: Synthesis of Precursor (2-Amino-4-phenylthiazole)

Note: If the amine is purchased commercially, skip to Phase 2.

Principle: Hantzsch Thiazole Synthesis involving the condensation of an

Reagents:

-

Acetophenone (12.0 g, 0.1 mol)[1]

-

Thiourea (15.2 g, 0.2 mol)[1]

-

Iodine (25.4 g, 0.1 mol)

-

Ethanol (50 mL)

Step-by-Step Protocol:

-

Mixing: In a 250 mL round-bottom flask, combine acetophenone and thiourea.

-

Halogenation: Add iodine essentially in one portion.

-

Reflux: Heat the mixture on a water bath (reflux temperature ~78°C) for 12 hours .

-

Work-up: Cool the reaction mixture. Wash the solid residue with diethyl ether to remove unreacted acetophenone and iodine.[1]

-

Basification: Dissolve the solid in hot water and basify with ammonium hydroxide (

) until pH ~8-9. A solid precipitate (free base) will form. -

Purification: Filter the solid and recrystallize from ethanol.

-

Yield Expectation: 75-80%[2]

-

Melting Point: 150-152°C [3].

-

Phase 2: Transamidation with Cyanoacetamide (Core Protocol)

This step replaces the standard ethyl cyanoacetate method. We utilize a microwave-assisted solvent-free approach to drive the equilibrium

Reagents:

-

2-Amino-4-phenylthiazole (1.76 g, 10 mmol)

-

Cyanoacetamide (1.0 g, 12 mmol) — 1.2 equivalents to drive kinetics.

-

Catalyst (Optional): Anhydrous

(10 mol%) can accelerate the reaction but requires aqueous workup.

Method A: Microwave-Assisted Synthesis (Recommended)

High throughput, energy efficient, minimizes side reactions.

-

Preparation: Grind the 2-amino-4-phenylthiazole and cyanoacetamide together in a mortar to ensure intimate mixing.

-

Vessel: Transfer the powder mixture into a Pyrex microwave process vial or a small Erlenmeyer flask. Do not cap tightly; ammonia gas must escape.

-

Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

-

Power: 150-300 W (Variable to maintain temp).

-

Temperature: 140°C.[2]

-

Time: 5–10 minutes.

-

Observation: The solid mixture will melt. Evolution of gas (

) indicates reaction progress.

-

-

Cooling: Allow the melt to cool to room temperature; it will solidify.

-

Work-up: Triturate the solid with cold ethanol (10 mL) to remove unreacted cyanoacetamide (which is more soluble in EtOH than the product).

-

Purification: Recrystallize from Ethanol/DMF (9:1) mixture.

Method B: Conventional Thermal Fusion (Alternative)

For labs without microwave reactors.

-

Setup: Place the intimate mixture of amine and cyanoacetamide in a round-bottom flask connected to a drying tube (CaCl2) to trap moisture but allow

escape. -

Heating: Heat in an oil bath at 150-160°C for 1–2 hours. The mixture will fuse into a melt.

-

Monitoring: Monitor by TLC (System: Toluene/Ethyl Acetate 7:3).

-

Work-up: Cool to solidify. Wash with water to remove any residual ammonia salts, then triturate with ethanol.

Analytical Data & Validation

To ensure the protocol was successful, compare your product against these standard metrics.

| Parameter | Expected Value | Diagnostic Feature |

| Physical State | Crystalline Solid | Yellowish to Brown needles |

| Melting Point | 200–202°C | Sharp range indicates purity |

| IR Spectrum | CN stretch (Distinctive nitrile peak) | |

| C=O stretch (Amide I band) | ||

| NH stretch (Secondary amide) | ||

| 1H NMR (DMSO- | ||

| Phenyl ring + Thiazole C5-H | ||

| Amide NH (Exchangeable with | ||

| Mass Spec (ESI) |

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution .

-

Nucleophilic Attack: The exocyclic amine of the thiazole (nucleophile) attacks the carbonyl carbon of the cyanoacetamide.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: The amino group (

) is a poorer leaving group than the thiazole amine, making the reaction reversible. However, under high thermal/microwave energy,

Workflow Diagram

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

-

Low Yield: If the reaction stalls, add 1-2 drops of Pyridine or DMF to the melt to act as a solvent/catalyst interface.

-

Charring: If the mixture turns black/tarry, reduce microwave power and extend time. The thiazole ring is sensitive to oxidation at extreme temperatures (>180°C).

-

Alternative Route: If the cyanoacetamide route fails due to equipment limitations, convert cyanoacetamide to cyanoacetyl chloride (using

) first, then react with the amine in cold dichloromethane with triethylamine. Note: This is less "green" and requires strict moisture control.

References

-

Ghozlan, S. A. S., et al. (2020).[3] Synthesis and synthetic applications of cyanoacetamides. Arkivoc. Retrieved from [Link]

-

Chavan, S. M., et al. (2016). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl) Acetamide derivatives. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Fadda, A. A., et al. (2008).[3][4] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from [Link]

-

Das, D., et al. (2016).[5][6] Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives. NIH PubMed Central. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. excli.de [excli.de]

- 6. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

using 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in heterocycle synthesis

Application Note: Strategic Utilization of 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in Heterocyclic Synthesis

Executive Summary

This guide details the synthetic utility of This compound (CPTA) .[1][2] As a hybrid pharmacophore combining a thiazole ring with an active methylene cyanoacetamide moiety, CPTA serves as a versatile "chassis" for constructing diverse heterocyclic systems including pyridines, pyrans, thiophenes, and chromenes.[1] This document provides optimized protocols for precursor synthesis and subsequent divergent heterocyclization, emphasizing mechanistic causality and reproducibility.[1]

Precursor Synthesis & Quality Control

The synthesis of the core scaffold relies on the nucleophilic acyl substitution of ethyl cyanoacetate by 2-amino-4-phenylthiazole.[1]

Protocol 1.1: Synthesis of CPTA

-

Reaction Type: Aminolysis / Nucleophilic Acyl Substitution[1]

-

Scale: 10 mmol basis

Reagents:

-

2-Amino-4-phenylthiazole (1.76 g, 10 mmol)[1]

-

Ethyl cyanoacetate (1.13 g, 10 mmol)[1]

-

Solvent: Xylene (30 mL) or Ethanol (Abs.)[1]

-

Catalyst: None (Thermal) or Piperidine (if using EtOH)[1]

Procedure:

-

Charge: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (if using xylene), suspend 2-amino-4-phenylthiazole in the solvent.

-

Addition: Add ethyl cyanoacetate dropwise.

-

Reflux: Heat the mixture to reflux (140°C for xylene; 78°C for ethanol).

-

Monitoring: Monitor by TLC (System: Hexane:EtOAc 3:1). Look for the disappearance of the amine spot.[1]

-

Isolation: Cool to room temperature. The product usually precipitates as a beige/yellow solid.[1] Filter under vacuum.[1][3]

-

Purification: Recrystallize from ethanol/DMF mixtures.

QC Parameters:

-

Yield: >75%

-

Melting Point: 200–202°C (Literature range).[1]

-

IR Signature: Strong absorption at ~2260 cm⁻¹ (

) and ~1680 cm⁻¹ ( -

¹H NMR (DMSO-d₆): Singlet at

4.1–4.3 ppm (active methylene

The Gateway Reaction: Knoevenagel Condensation[1][4]

The active methylene group (

Protocol 2.1: Synthesis of Arylidene Derivatives

Mechanism: Base-catalyzed deprotonation of CPTA followed by nucleophilic attack on the aldehyde carbonyl and dehydration.[1]

Procedure:

-

Dissolve CPTA (1 mmol) and the substituted benzaldehyde (1 mmol) in Ethanol (15 mL).

-

Add Piperidine (3–5 drops).

-

Causality: Piperidine acts as a base to generate the carbanion and facilitates the elimination of water via an iminium intermediate.[1]

-

-

Reflux for 2–4 hours.

-

Cool and filter the precipitated solid.[1][3] Wash with cold ethanol.[1]

Data Validation Table:

| Derivative (

Divergent Heterocyclization Protocols

Once the arylidene (or the raw CPTA) is prepared, it can be diverted into various heterocyclic systems.

Protocol 3.1: Synthesis of Pyridine Derivatives

Target: 6-amino-4-aryl-2-oxo-1-(4-phenylthiazol-2-yl)-1,2-dihydropyridine-3,5-dicarbonitriles

Reagents: Arylidene derivative (from Protocol 2.1), Malononitrile, Ammonium Acetate.[1] Solvent: Ethanol or Dioxane.[1]

Step-by-Step:

-

Mix the arylidene derivative (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL).

-

Add ammonium acetate (0.5 g) or a catalytic amount of piperidine.

-

Reflux for 4–6 hours.

-

Mechanism: Michael addition of malononitrile to the arylidene

intramolecular cyclization -

Validation: Appearance of amino group signals (

) in NMR/IR and disappearance of the ylidene proton.

Protocol 3.2: Gewald Synthesis of Thiophenes

Target: Polysubstituted thiophenes linked to the thiazole amide.[1][4]

Reagents: CPTA, Ketone/Aldehyde, Elemental Sulfur, Morpholine.[1]

Step-by-Step:

-

One-Pot: Mix CPTA (1 mmol), ketone (e.g., cyclohexanone, 1 mmol), and elemental sulfur (1 mmol) in Ethanol (15 mL).

-

Add Morpholine (0.5 mL) dropwise.

-

Heat at 60–70°C for 2 hours, then reflux for 3 hours.

-

Observation: Evolution of

may occur; ensure proper ventilation. -

Validation: The product should show a thiophene ring system fused to the ketone scaffold (if cyclic) or substituted.

Protocol 3.3: Synthesis of Chromenes (Coumarins)

Target: 3-cyano-2-imino-chromene derivatives.

Reagents: CPTA, Salicylaldehyde (2-hydroxybenzaldehyde).[1] Catalyst: Piperidine or Ammonium Acetate.[1]

Step-by-Step:

-

Equimolar mixture of CPTA and salicylaldehyde in ethanol.

-

Mechanism: Knoevenagel condensation followed by intramolecular Pinner-type reaction (nucleophilic attack of phenoxide on the nitrile).[1]

-

Critical Note: Depending on conditions (acidic vs basic hydrolysis), the final product may be the 2-iminochromene or the coumarin (2-oxo).[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the central role of CPTA as a divergent intermediate.

Caption: Divergent synthetic workflow starting from the CPTA scaffold to biologically active heterocycles.[1]

References

-

Fadda, A. A., et al. (2008).[1][6][7] Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. Retrieved from [Link][1]

-

Ghozlan, S. A. S., et al. (2020).[1][6] Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Retrieved from [Link][1]

-

Scientific & Academic Publishing. (2015).[1] A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives. Retrieved from [Link][1]

Sources

- 1. article.sapub.org [article.sapub.org]

- 2. Buy this compound | 31557-89-8 [smolecule.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Note: In Vitro Anticancer Profiling of 2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide Derivatives

[1]

Executive Summary & Scientific Rationale

The 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry, acting as a hybrid pharmacophore. The thiazole ring mimics nucleobases, facilitating interaction with ATP-binding pockets of kinases (specifically EGFR and VEGFR ), while the cyanoacetamide moiety acts as a hydrogen bond acceptor and a reactive electrophile capable of covalent interactions with cysteine residues in target proteins.

This guide provides a validated workflow for screening these derivatives. Unlike generic screening protocols, this workflow is tailored to the specific physicochemical properties (hydrophobicity, planarity) and the expected mechanism of action (kinase inhibition-mediated apoptosis) of this chemical class.

Key Mechanistic Targets

-

Primary Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

-

Secondary Mechanism: Induction of intrinsic apoptosis via Caspase-3/9 activation.

-

Phenotypic Outcome: G1/S phase cell cycle arrest.[1]

Experimental Workflow

The following flowchart outlines the logic for validating these derivatives, moving from phenotypic hits to mechanistic confirmation.

Figure 1: Integrated screening workflow for thiazole-acetamide derivatives, prioritizing kinase validation for potent hits.

Protocol 1: Compound Management & Solubilization

Challenge: this compound derivatives are planar and highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative results in enzymatic assays and false-positives in light-scattering assays.

Reagents

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).

-

Storage: -20°C, desiccated.

Procedure

-

Stock Preparation: Dissolve the solid compound to a concentration of 20 mM in 100% DMSO. Vortex for 30 seconds. If turbidity persists, sonicate at 40 kHz for 5 minutes.

-

Visual QC: Inspect for precipitate. The solution must be optically clear.

-

Working Solutions:

-

Prepare intermediate dilutions in 100% DMSO first.

-

Critical Step: Perform the final dilution into culture media immediately before addition to cells.

-

Final DMSO Limit: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to avoid solvent toxicity masking the compound's effect.

-

Protocol 2: Primary Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against solid tumor cell lines. Recommended Cell Lines:

-

MCF-7 (Breast Adenocarcinoma) – High relevance for EGFR/HER2 targeting.[1][2]

-

HCT-116 (Colorectal Carcinoma) – Standard for apoptosis studies.

-

HepG2 (Hepatocellular Carcinoma) – Metabolic competence check.

Methodology

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

-

Treatment: Add compounds in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Positive Control:[2] Doxorubicin or Erlotinib (if testing EGFR potency).

-

Vehicle Control: 0.1% DMSO in media.

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development:

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Remove media carefully.

-

Solubilize formazan crystals with 100 µL DMSO.

-

-

Readout: Measure Absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:

Protocol 3: Mechanistic Target Validation (EGFR Kinase Assay)

Rationale: Thiazole-acetamide derivatives are structurally predisposed to inhibit EGFR by competing with ATP. This assay confirms if cytotoxicity is "on-target" or due to general toxicity.

Mechanism of Action Diagram

Figure 2: Competitive inhibition of the EGFR ATP-binding pocket by thiazole derivatives prevents downstream oncogenic signaling.[3]

Assay Setup (ELISA-based)

-

Coat Plate: Use a 96-well plate coated with Poly-Glu-Tyr (PGT) substrate.

-

Reaction Mix: Combine:

-

Incubation: 1 hour at 30°C.

-

Detection:

-

Wash plate.

-

Add Anti-phosphotyrosine antibody (HRP-conjugated).

-

Add TMB substrate and stop with H₂SO₄.

-

-

Result: A decrease in absorbance (450 nm) correlates with kinase inhibition. Compare IC50 of the compound against Erlotinib (standard EGFR inhibitor).

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI)

Rationale: To distinguish between necrosis (toxic cell rupture) and apoptosis (programmed cell death, desired for anticancer drugs). Thiazole derivatives often induce apoptosis via the mitochondrial pathway.

Procedure

-

Treatment: Treat HCT-116 cells with the compound at its IC50 concentration for 24 hours.

-

Harvesting:

-

Critical: Collect supernatant (floating dead cells) AND adherent cells.

-

Use Accutase or mild trypsin to avoid stripping membrane phosphatidylserine (PS).

-

-

Staining:

-

Wash cells in cold PBS.

-

Resuspend in Binding Buffer.

-

Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI) (stains DNA in necrotic cells).

-

-

Flow Cytometry Analysis:

-

Q1 (Annexin-/PI+): Necrotic (Avoid).

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic (Desired mechanism).

-

Data Presentation Template

When reporting results for this scaffold, summarize data in the following format to facilitate structure-activity relationship (SAR) analysis.

Table 1: Comparative Screening Data

| Compound ID | R-Group (Thiazole) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | EGFR Kinase IC50 (nM) | Apoptosis Induction (Fold vs Control) |

| TZ-01 | 4-Phenyl | 12.5 ± 1.2 | 8.4 ± 0.5 | 150 | 2.5x |

| TZ-02 | 4-(4-Cl-Phenyl) | 4.2 ± 0.3 | 3.1 ± 0.1 | 45 | 5.1x |

| Erlotinib | (Control) | 2.1 ± 0.2 | 1.8 ± 0.1 | 25 | 4.8x |

References

-

National Institutes of Health (NIH). (2025). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors. Retrieved from [Link]

-

PubChem. (2025).[5] 2-cyano-N-(1,3-thiazol-2-yl)acetamide Compound Summary. Retrieved from [Link]

-

ResearchGate. (2025). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis and anticancer activity.[1] Retrieved from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-cyano-N-(1,3-thiazol-2-yl)acetamide | C6H5N3OS | CID 693166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

High-Precision Targeting of CNS Malignancies: Application Protocol for 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Executive Summary & Rationale

The development of therapeutics for Central Nervous System (CNS) malignancies, particularly Glioblastoma Multiforme (GBM), is historically plagued by two barriers: blood-brain barrier (BBB) permeability and rapid development of resistance to single-target agents (e.g., pure EGFR inhibitors).

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CNPTA) represents a privileged scaffold in medicinal chemistry. The 2-aminothiazole core mimics the adenosine triphosphate (ATP) purine ring, allowing it to dock effectively into the hinge region of various oncogenic kinases (e.g., EGFR, c-Met). Furthermore, the

This application note details the protocol for utilizing CNPTA to target the Hypoxia-Angiogenesis-Apoptosis axis in CNS cancer cell lines. It moves beyond simple cytotoxicity to validate the compound's ability to disrupt the hypoxic adaptation mechanisms (HIF-1

Mechanism of Action (MOA)

The Dual-Hit Hypothesis

CNPTA is postulated to act via a "Dual-Hit" mechanism essential for overcoming GBM heterogeneity:

-

Upstream Inhibition: Competitive inhibition of Receptor Tyrosine Kinases (RTKs), specifically EGFR and c-Met. This suppresses the PI3K/Akt/mTOR survival signaling cascade.

-

Downstream Collapse: The suppression of Akt leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1

). Reduced HIF-1

Pathway Visualization

Figure 1: Proposed signaling blockade by CNPTA. Red lines indicate inhibition; black lines indicate activation. The compound effectively decouples the survival signaling from the hypoxic response.

Compound Preparation & Handling[1][2][3][4][5][6][7]

To ensure experimental reproducibility, strict adherence to solubility protocols is required. The hydrophobic phenyl-thiazole domain makes CNPTA sparingly soluble in water.

Stock Solution Protocol

-

Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (

99.9%). -

Concentration: Prepare a 10 mM master stock.

-

Calculation: MW

243.28 g/mol . Dissolve 2.43 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Working Solution

-

Dilute the stock in serum-free media immediately prior to use.

-

Critical Control: Ensure the final DMSO concentration in the cell culture well is < 0.1% (v/v) to avoid solvent toxicity masking the compound's effect.

In Vitro Efficacy Protocol: GBM Cell Lines

Cell Line Selection

Select cell lines that represent the heterogeneity of CNS tumors:

-

U87MG: Grade IV Glioblastoma, EGFR-wildtype (high expression).

-

U251: Glioblastoma, mutant p53 (highly invasive).

-

T98G: Temozolomide-resistant GBM (to test drug-resistant efficacy).

-

SVG p12: Immortalized human fetal glial cells (Normal control).

Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for CNPTA because thiazole compounds can occasionally interfere with mitochondrial reductase enzymes, leading to false positives in metabolic assays like MTT.

Protocol Steps:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with CNPTA in a log-scale dilution series (e.g., 0.1, 1, 10, 50, 100

M).-

Positive Control: Temozolomide (100

M) or Gefitinib (10 -

Vehicle Control: 0.1% DMSO.

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO

. -

Fixation: Add cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 20 mins.

-

Quantification: Solubilize dye with 10 mM Tris base and read absorbance at 510 nm.

Data Interpretation (Expected IC

| Cell Line | Phenotype | Expected IC | Clinical Relevance |

| U87MG | GBM (EGFR++) | 5 – 12 | High sensitivity implies EGFR targeting. |

| U251 | GBM (Invasive) | 8 – 15 | Moderate sensitivity; indicates anti-metastatic potential. |

| T98G | TMZ-Resistant | 10 – 20 | Activity here suggests a mechanism distinct from alkylating agents. |

| SVG p12 | Normal Glia | > 100 | Selectivity Index (SI) > 5 is required for safety. |

Mechanistic Validation Protocols

Apoptosis Confirmation (Annexin V / PI)

To distinguish between necrosis (toxicity) and apoptosis (programmed cell death), Flow Cytometry is mandatory.

-

Setup: Treat U87MG cells with IC

concentration of CNPTA for 24 hours. -

Staining: Use an Annexin V-FITC / Propidium Iodide (PI) kit.

-

Gating Strategy:

-

Q1 (Annexin-/PI+): Necrotic (undesirable).

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-):Early Apoptotic (Target Population).

-

-

Success Criteria: A shift of >20% of the population into Q4 compared to control confirms the MOA.

Anti-Invasive Potential (Scratch Wound Assay)

GBM is lethal due to diffuse infiltration. CNPTA should inhibit this migration by downregulating MMPs.

-

Confluence: Grow U251 cells to 100% confluence in 6-well plates.

-

Wounding: Create a linear scratch using a P200 pipette tip.

-

Treatment: Wash debris and add media containing CNPTA (at sub-cytotoxic dose, e.g.,

IC -

Imaging: Capture images at 0h and 24h.

-

Analysis: Calculate % Wound Closure =

.

Experimental Workflow Visualization

This diagram summarizes the validation pipeline for CNPTA, ensuring a logical flow from chemical preparation to molecular proof.

Figure 2: Integrated experimental pipeline for validating CNPTA efficacy in CNS cancer models.

Safety & Compliance

-

GHS Classification: Acute Tox. 4 (Oral/Dermal).

-

Handling: Use a fume hood. The cyano group can release cyanide under extreme acidic hydrolysis (unlikely in cell culture, but relevant for waste disposal).

-

Disposal: Collect all liquid waste in designated halogenated/organic solvent containers.

References

-

Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Novel Thiazole Derivatives as Potential Anticancer Agents." Molecules, 20(1), 1357-1376. Link

-

Dasari, R., et al. (2017). "Thiazole derivatives as anticancer agents: An overview." European Journal of Medicinal Chemistry, 125, 174-211. Link

-

Friedman, H. S., et al. (2009). "Bevacizumab alone and in combination with irinotecan in recurrent glioblastoma."[1] Journal of Clinical Oncology, 27(28), 4733-4740. (Context for Anti-VEGF/Hypoxia targeting). Link

-

PubChem Compound Summary. (2023). "this compound."[2] National Center for Biotechnology Information. Link

-

Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1, 1112–1116. Link

Sources

Application Note: Pharmacological Evaluation of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in Breast Cancer Models

Executive Summary

This application note details the experimental characterization of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (referred to herein as CPA-Thiazole ), a privileged scaffold in medicinal chemistry. Due to its structural integration of a lipophilic phenyl-thiazole moiety and a reactive cyanoacetamide tail, this compound serves as a critical lead structure for developing inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and downstream apoptotic pathways.

This guide provides validated protocols for assessing the compound's efficacy in MCF-7 (ER-positive) and MDA-MB-231 (Triple-Negative Breast Cancer - TNBC) cell lines. It focuses on distinguishing general cytotoxicity from specific target modulation.

Compound Characterization & Handling[1][2][3][4]

The this compound scaffold acts as a "molecular hook." The thiazole ring mimics the adenine ring of ATP, allowing it to dock into kinase domains, while the cyanoacetamide group provides opportunities for hydrogen bonding or reversible covalent interactions with cysteine residues.

Physical Properties & Storage

| Property | Specification |

| Molecular Formula | C₁₂H₉N₃OS |

| Molecular Weight | 239.28 g/mol |

| Solubility | Soluble in DMSO (>20 mM); Poor water solubility |

| Storage | -20°C (Solid), -80°C (DMSO Stock) |